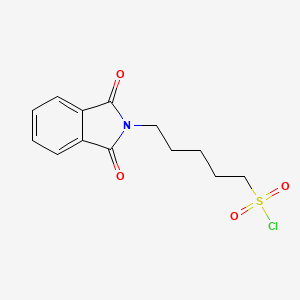

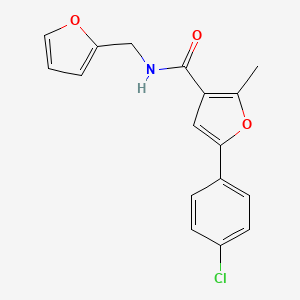

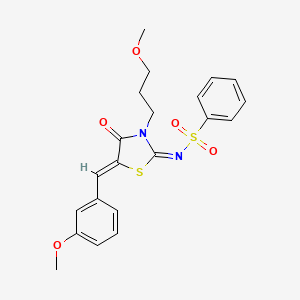

![molecular formula C19H12Cl3N3O B2860936 2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-53-4](/img/structure/B2860936.png)

2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine (CPD) is a heterocyclic compound that has been studied extensively for its potential medicinal properties. It is a member of the imidazopyridine family, which is known for its strong anti-inflammatory and anti-cancer activities. CPD has been used in various scientific research applications, such as drug design, drug delivery, and drug screening. In addition, it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

Research on imidazo[4,5-b]pyridine derivatives has led to the development of compounds with potential biological activities. For example, Bhuva et al. (2015) synthesized 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines and assessed their activity against Gram-positive, Gram-negative bacteria, and fungi, finding some compounds exhibiting moderate activity at 50μg/ml concentration. The structural elucidation of these products was achieved through various spectral and analytical methods, highlighting the versatility of imidazo[4,5-b]pyridine derivatives in biological applications (Bhuva, V. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M., 2015).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have also been investigated for their role in corrosion inhibition. Saady et al. (2021) evaluated the inhibitory performance of specific imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic conditions. Their findings demonstrated high inhibition efficiency, suggesting these compounds as effective corrosion inhibitors due to their ability to form protective layers on the metal surface, supported by various analytical techniques including electrochemical and surface analysis (Saady, A., et al., 2021).

Anticholinesterase Potential

The anticholinesterase potential of heterocyclic imidazo[1,2-a]pyridine analogues has been a subject of study, with derivatives showing promise in treating heart and circulatory failures. Kwong et al. (2019) synthesized a series of these derivatives, revealing that compounds with certain substituents exhibit potent AChE and BChE inhibition. This research underscores the therapeutic potential of imidazo[1,2-a]pyridine derivatives in pharmaceutical applications, especially for conditions involving cholinesterase enzymes (Kwong, H. C., et al., 2019).

Material Science and Luminescence

In the realm of materials science, the luminescent properties of imidazo[4,5-b]pyridine derivatives have been explored. Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, showcasing blue-green luminescence. These complexes present potential applications in photonic devices and sensors, illustrating the broad applicability of imidazo[4,5-b]pyridine derivatives beyond biological contexts (Li, X.-w., et al., 2012).

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3O/c20-14-6-2-1-5-12(14)19-24-18-17(9-4-10-23-18)25(19)26-11-13-15(21)7-3-8-16(13)22/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJAGKYATNRVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)Cl)C=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

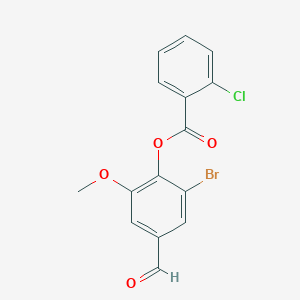

![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2860853.png)

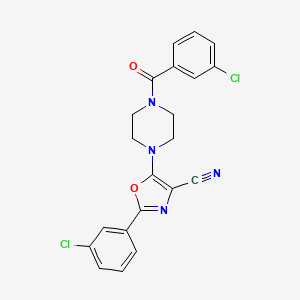

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)

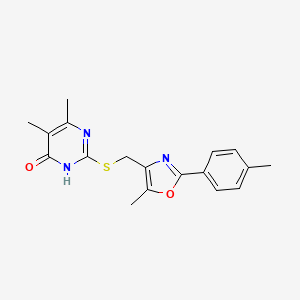

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)

![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)